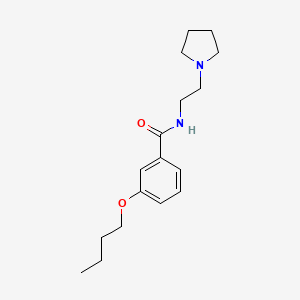
Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-: is a chemical compound with a complex structure that includes a benzamide core, a butoxy group, and a pyrrolidinyl ethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- typically involves the reaction of 3-butoxybenzoic acid with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzamide core and the pyrrolidinyl ethyl side chain.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable compound in synthetic organic chemistry .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential therapeutic benefits .
Industry: In the industrial sector, Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide core and pyrrolidinyl ethyl side chain. These interactions may modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
- N-(2-(Pyrrolidin-1-yl)ethyl)-3-butoxybenzamide
Comparison: Compared to similar compounds, Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is unique due to its specific substitution pattern and the presence of both a butoxy group and a pyrrolidinyl ethyl side chain.
Eigenschaften
CAS-Nummer |
73664-73-0 |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C17H26N2O2/c1-2-3-13-21-16-8-6-7-15(14-16)17(20)18-9-12-19-10-4-5-11-19/h6-8,14H,2-5,9-13H2,1H3,(H,18,20) |
InChI-Schlüssel |
IJZPZVKTRDFYGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


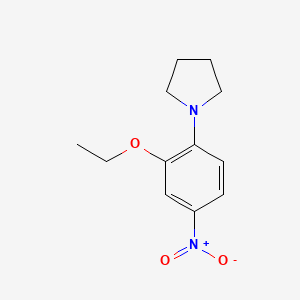
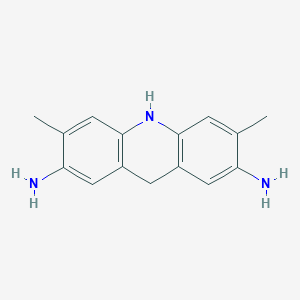
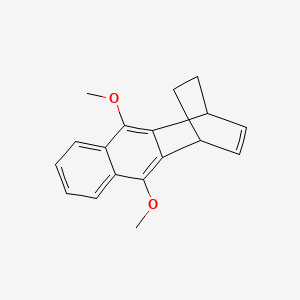
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
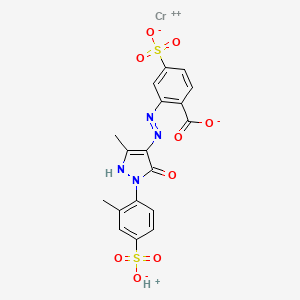
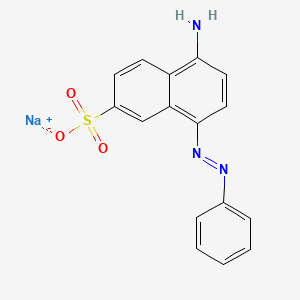

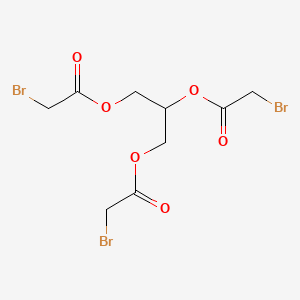
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
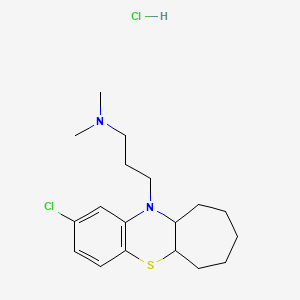
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)



